2-Aminooctadec-8-ene-1,3,4-triol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminooctadec-8-ene-1,3,4-triol typically involves the use of long-chain fatty acids and amino alcohols. One common method includes the condensation of a long-chain aldehyde with an amino alcohol, followed by reduction and hydroxylation steps .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient catalysts and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Aminooctadec-8-ene-1,3,4-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated sphingoid bases.
Substitution: Formation of N-acylated or N-sulfonated derivatives.
Scientific Research Applications
2-Aminooctadec-8-ene-1,3,4-triol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex sphingolipids.
Biology: Studied for its role in cell signaling and membrane structure.
Medicine: Investigated for its potential therapeutic effects in treating skin disorders and cancer.
Industry: Utilized in the production of cosmetics and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Aminooctadec-8-ene-1,3,4-triol involves its incorporation into cellular membranes, where it influences membrane fluidity and signaling pathways. It interacts with various molecular targets, including enzymes involved in sphingolipid metabolism and receptors on the cell surface .
Comparison with Similar Compounds
Phytosphingosine: Differs by having an additional hydroxyl group at C4 instead of a double bond.
Sphingosine: Lacks the hydroxyl group at C4 and has a trans-double bond between C4 and C5.
Uniqueness: 2-Aminooctadec-8-ene-1,3,4-triol is unique due to its specific structure, which imparts distinct biological activities and chemical reactivity compared to other sphingoid bases .
Properties
CAS No. |
81520-97-0 |
---|---|
Molecular Formula |
C18H37NO3 |
Molecular Weight |
315.5 g/mol |
IUPAC Name |
2-aminooctadec-8-ene-1,3,4-triol |
InChI |
InChI=1S/C18H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(21)18(22)16(19)15-20/h10-11,16-18,20-22H,2-9,12-15,19H2,1H3 |
InChI Key |
CQKNELOTFUSOTP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC=CCCCC(C(C(CO)N)O)O |
Origin of Product |
United States |
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